benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
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Overview
Description
Benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-d]pyridazin core, followed by the introduction of the thiophen-2-yl group, and finally the attachment of the benzyl acetate moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent addition would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Benzyl-4-oxo-4-(4-oxo-1-piperidinyl)butanoic acid: This compound shares a similar core structure but differs in the substituents attached to the core.
Thiazolo[4,5-d]pyridazine derivatives: Various derivatives of thiazolo[4,5-d]pyridazine have been studied for their unique chemical and biological properties.
Uniqueness
Benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness allows it to participate in a wide range of chemical reactions and to interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
benzyl 2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c27-17(29-14-15-7-2-1-3-8-15)13-26-21(28)19-20(18(24-26)16-9-6-12-30-16)31-22(23-19)25-10-4-5-11-25/h1-3,6-9,12H,4-5,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDVHYHMNYGZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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